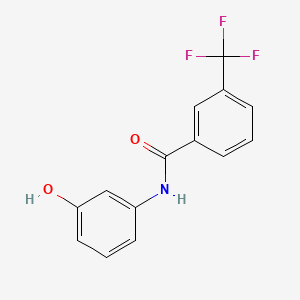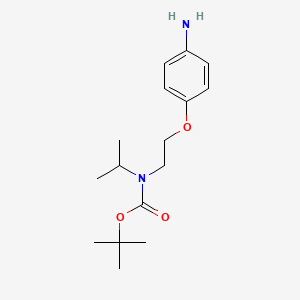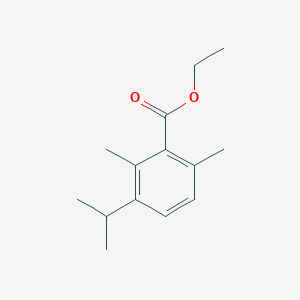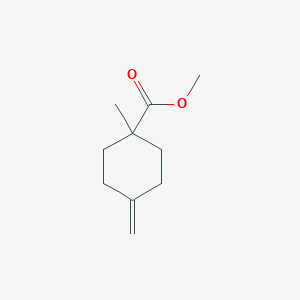
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate
描述
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexane, characterized by the presence of a methylene group and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate typically involves the esterification of 1-methyl-4-methylene-1-cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a ketone or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-methyl-4-methylene-1-cyclohexanone or 1-methyl-4-methylene-1-cyclohexanol.
Reduction: Formation of 1-methyl-4-methylene-1-cyclohexanemethanol.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methylene group can undergo electrophilic addition reactions, while the ester group can participate in hydrolysis or transesterification reactions. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-methylene-1-cyclohexanecarboxylic acid
- Methyl 1-cyclohexene-1-carboxylate
- 4-Methyl-1-cyclohexanecarboxylic acid
Uniqueness
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both a methylene group and a carboxylate ester group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel derivatives.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h1,4-7H2,2-3H3 |
InChI 键 |
XPTIVUWZBIFLLD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C)CC1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
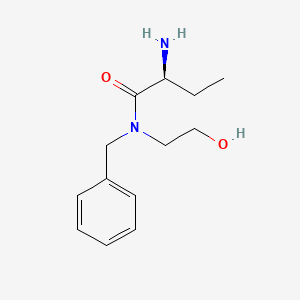
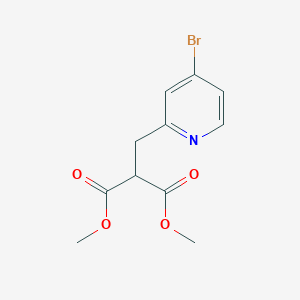

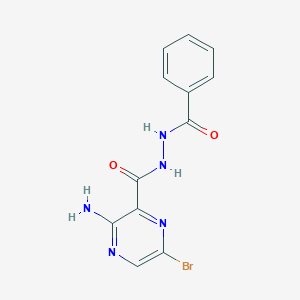
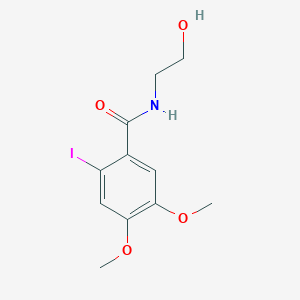

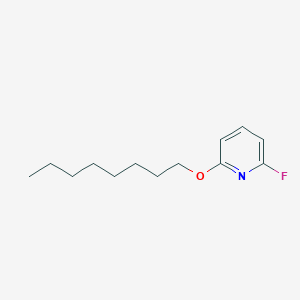

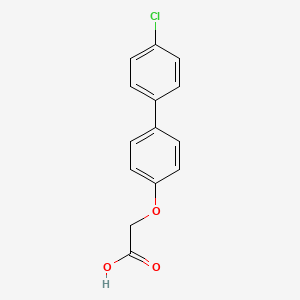
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde](/img/structure/B8394674.png)

